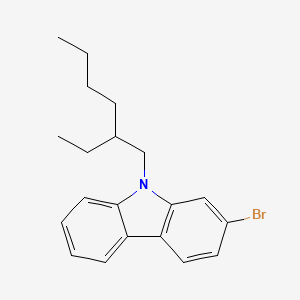
2-bromo-9-(2-ethylhexyl)-9H-Carbazole
概要
説明
2-Bromo-9-(2-ethylhexyl)-9H-Carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of a bromine atom and an ethylhexyl group in this compound enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-(2-ethylhexyl)-9H-Carbazole typically involves the bromination of 9-(2-ethylhexyl)-9H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, ensures consistent product quality.
化学反応の分析
Types of Reactions
2-Bromo-9-(2-ethylhexyl)-9H-Carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Reduction Reactions: The bromine atom can be reduced to form 9-(2-ethylhexyl)-9H-carbazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 9-(2-ethylhexyl)-9H-carbazole derivatives with various functional groups.
Oxidation Reactions: Formation of carbazole-3,6-dione derivatives.
Reduction Reactions: Formation of 9-(2-ethylhexyl)-9H-carbazole.
科学的研究の応用
2-Bromo-9-(2-ethylhexyl)-9H-Carbazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Environmental Research: Studied for its role in the degradation of pollutants and its potential use in environmental remediation.
作用機序
The mechanism of action of 2-Bromo-9-(2-ethylhexyl)-9H-Carbazole involves its interaction with various molecular targets and pathways. The bromine atom and the ethylhexyl group enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The carbazole core can interact with aromatic systems, facilitating electron transfer processes and enhancing its utility in organic electronics and materials science.
類似化合物との比較
2-Bromo-9-(2-ethylhexyl)-9H-Carbazole can be compared with other similar compounds, such as:
9-(2-ethylhexyl)-9H-carbazole: Lacks the bromine atom, resulting in lower reactivity.
2-Bromo-9H-carbazole: Lacks the ethylhexyl group, resulting in lower solubility and different reactivity.
9,9-bis(2-ethylhexyl)-9H-fluorene: Contains a fluorene core instead of a carbazole core, leading to different electronic properties.
The presence of both the bromine atom and the ethylhexyl group in this compound makes it unique in terms of reactivity and solubility, enhancing its utility in various applications.
特性
IUPAC Name |
2-bromo-9-(2-ethylhexyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN/c1-3-5-8-15(4-2)14-22-19-10-7-6-9-17(19)18-12-11-16(21)13-20(18)22/h6-7,9-13,15H,3-5,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHJVARVXWNMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=CC=CC=C2C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856422-39-4 | |
| Record name | 2-Bromo-9-(2-ethylhexyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


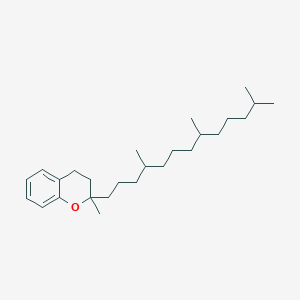

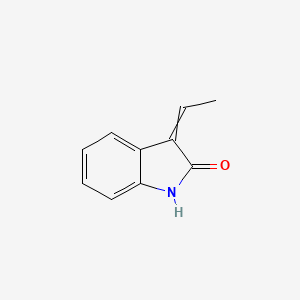
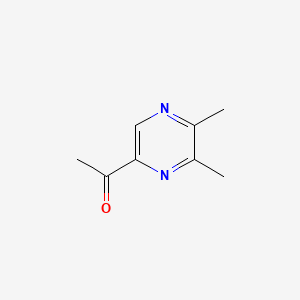
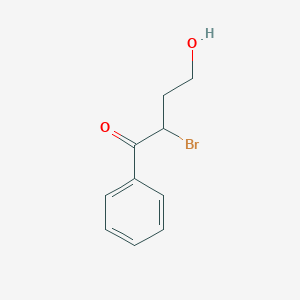
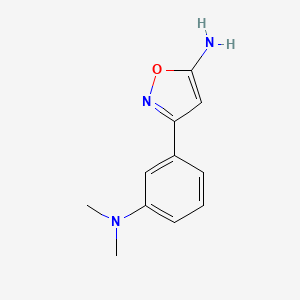
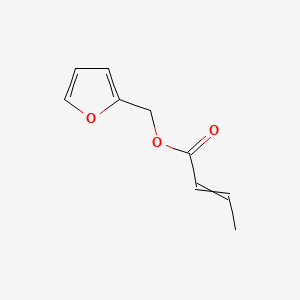
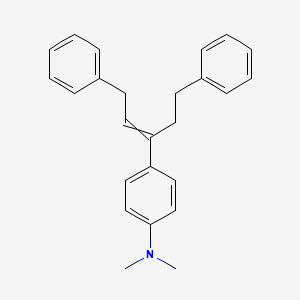
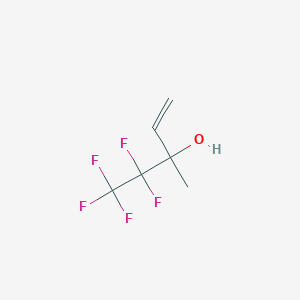
![2',3'-Dimethoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1504666.png)
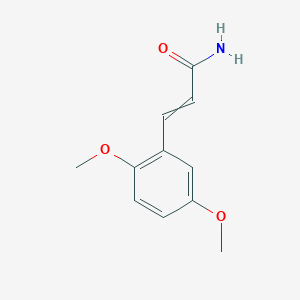
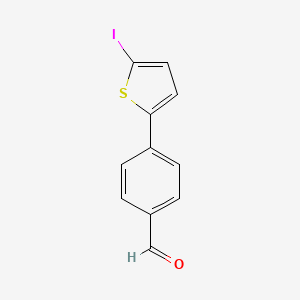
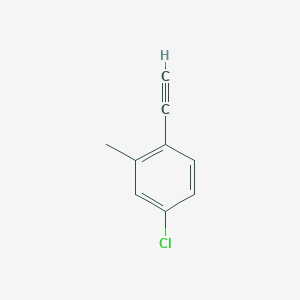
![2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1504673.png)
